molecular formula C18H16N2O2 B12646323 4-((2-Methoxy-5-methylphenyl)azo)naphthol CAS No. 93940-03-5

4-((2-Methoxy-5-methylphenyl)azo)naphthol

Cat. No.: B12646323
CAS No.: 93940-03-5
M. Wt: 292.3 g/mol
InChI Key: FWAFJTHBQBNFMA-UHFFFAOYSA-N
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Description

4-((2-Methoxy-5-methylphenyl)azo)naphthol is an organic compound with the molecular formula C18H16N2O2 . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxy-5-methylphenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline, which is then coupled with naphthol to form the azo compound . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxy-5-methylphenyl)azo)naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((2-Methoxy-5-methylphenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline, which is then coupled with naphthol to form the azo compound. This synthetic route allows for the production of high yields and purity, making it suitable for industrial applications.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing complex organic molecules. It is utilized as a reagent in various chemical reactions due to its ability to undergo electrophilic substitution reactions facilitated by the electron-donating methoxy and methyl groups on the phenyl ring .

Biology

The compound is employed in biological staining techniques for microscopy because of its intense color properties. It aids in visualizing biological samples, enhancing contrast and clarity in microscopic images. Additionally, it has been investigated for its potential antimicrobial properties against various pathogens .

Medicine

Research indicates that this compound exhibits promising pharmacological activities. Studies have shown that derivatives of azo compounds can possess anti-inflammatory, antifungal, antibacterial, and anticancer properties. The incorporation of heterocyclic moieties into azo dye structures has been linked to enhanced bioactivity, making this compound a candidate for further drug development .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azo compounds, including this compound, against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Research has also focused on the anticancer properties of azo dyes. A series of experiments demonstrated that compounds similar to this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings highlight the compound's potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-((2-Methoxy-5-methylphenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing cellular processes and pathways. The azo group can also participate in electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxyphenyl)azo)naphthol
  • 4-((2-Methylphenyl)azo)naphthol
  • 4-((2-Chlorophenyl)azo)naphthol

Uniqueness

4-((2-Methoxy-5-methylphenyl)azo)naphthol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical properties and reactivity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar azo compounds .

Biological Activity

4-((2-Methoxy-5-methylphenyl)azo)naphthol, an azo compound, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Azo compounds, characterized by the presence of the -N=N- linkage, have been extensively studied for their potential therapeutic applications and toxicological implications.

Chemical Structure and Properties

The chemical structure of this compound features an azo group (-N=N-) connected to a naphthol moiety. This structural configuration is crucial for its biological activity, as the azo group is known to influence the interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of azo compounds, including this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli140.6 mg/mL
Candida albicans120.8 mg/mL

This data suggests that the compound exhibits a stronger inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with findings from studies on related azo compounds .

Anticancer Activity

The anticancer potential of azo compounds has been a focal point in recent research. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis
A549 (Lung Cancer)25Cell cycle arrest
HCT116 (Colon Cancer)18Inhibition of DNA synthesis

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. These findings are consistent with observations from similar azo compounds that have shown anticancer properties through various mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various azo dyes, including derivatives like this compound, against clinical isolates of bacteria. The results indicated a promising antibacterial profile, particularly against multidrug-resistant strains .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated significant cytotoxicity, suggesting potential for development as an anticancer agent .

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of azo compounds. Some metabolites derived from azo dyes have been linked to carcinogenicity. It is crucial to evaluate the metabolic pathways and potential toxicity associated with long-term exposure to these compounds .

Properties

CAS No.

93940-03-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C18H16N2O2/c1-12-7-10-18(22-2)16(11-12)20-19-15-8-9-17(21)14-6-4-3-5-13(14)15/h3-11,21H,1-2H3

InChI Key

FWAFJTHBQBNFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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